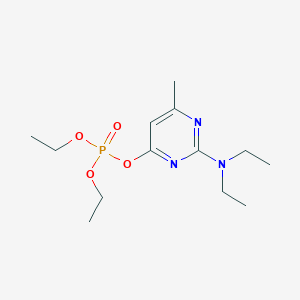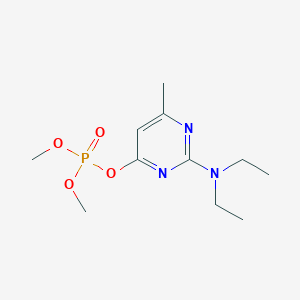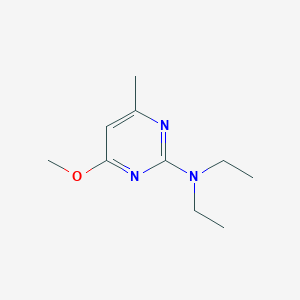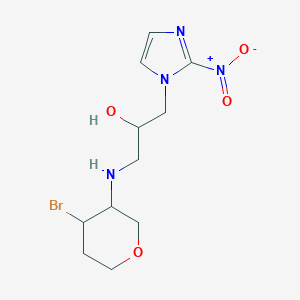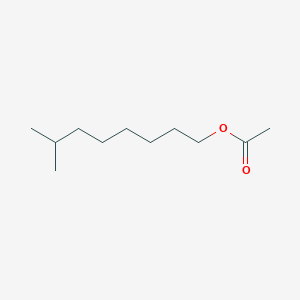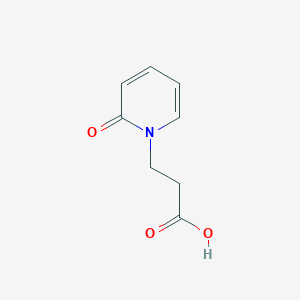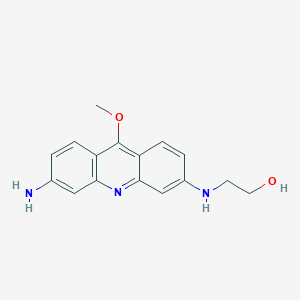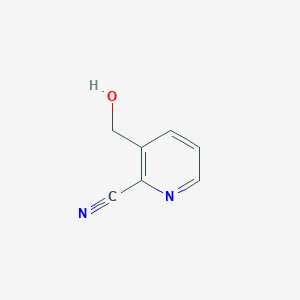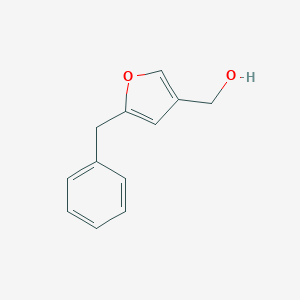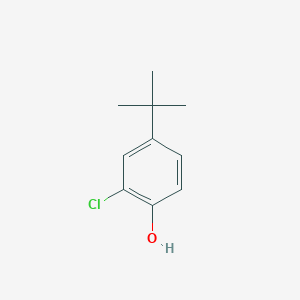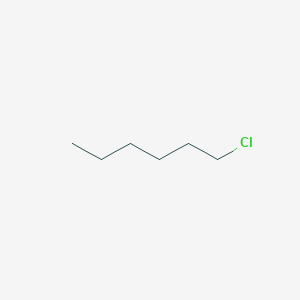
1-Chlorohexane
概要
説明
1-Chlorohexane is a clear, mobile liquid . It is also known by other names such as Hexyl Chloride and Chlorohexane . The molecular formula of 1-Chlorohexane is C6H13Cl .
Molecular Structure Analysis
The molecular structure of 1-Chlorohexane consists of a six-carbon chain (hexane) with one chlorine atom attached, hence the name 1-Chlorohexane . The molecular weight is 120.62 g/mol .Chemical Reactions Analysis
1-Chlorohexane is a halogenated aliphatic compound and is moderately or very reactive . Its reactivity generally decreases with an increased degree of substitution of halogen for hydrogen atoms . One study discusses the thermal dehydrochlorination reaction of 1-chlorohexane .Physical And Chemical Properties Analysis
1-Chlorohexane is a clear, mobile liquid . It has a molecular weight of 120.62 g/mol . Other physical and chemical properties such as boiling point, melting point, and density are not detailed in the available resources.科学的研究の応用
Chemical Synthesis
1-Chlorohexane is often used as a starting material in various chemical syntheses. Its linear structure and reactive chlorine atom make it a versatile compound for creating a wide range of chemicals .
Hydrodechlorination Studies
Hydrodechlorination of vapors of chlorobenzene and 1-chlorohexane using Ni, Fe, W, Ni-Mo, Pt, and Pd on activated carbon or on Al2O3 (catalyst) has been studied . This research is crucial for understanding the behavior of chlorinated hydrocarbons in various industrial processes.
Oxidation Studies
Titanium silicalite catalyzed oxidation of 1-chlorohexane with hydrogen peroxide has been studied . This research provides valuable insights into the oxidation behavior of chlorinated hydrocarbons, which is important for environmental chemistry and pollution control.
Thermophysical Property Data
1-Chlorohexane has been the subject of numerous studies aimed at determining its thermophysical properties . This data is essential for engineers and scientists who need to predict how 1-chlorohexane will behave under different conditions.
Solvent Applications
Due to its non-polar nature and high boiling point, 1-Chlorohexane can be used as a solvent in various chemical reactions . It is particularly useful in reactions that require a non-polar environment.
Safety and Handling Research
Research into the safety and handling of 1-Chlorohexane is also an important application. This includes studying its flammability, reactivity, and potential health effects .
Safety and Hazards
作用機序
Target of Action
1-Chlorohexane is a halogenated aliphatic compound
Mode of Action
They become less reactive as more of their hydrogen atoms are replaced with halogen atoms . These compounds may be incompatible with strong oxidizing and reducing agents .
Pharmacokinetics
It’s known that it’s a liquid at room temperature with a boiling point of 133-134 °c . It’s insoluble in water , which suggests that it would have poor bioavailability if ingested or administered intravenously.
Result of Action
Exposure to halogenated aliphatic compounds can cause irritation and burns on the skin and eyes . Inhalation or contact with the material may cause significant irritation .
Action Environment
The action of 1-Chlorohexane can be influenced by environmental factors. For instance, it is highly flammable and its vapors may form explosive mixtures with air . It’s also worth noting that it’s classified as a combustible liquid , indicating that it can ignite under certain conditions. Therefore, the environment in which 1-Chlorohexane is used or stored can significantly impact its stability and efficacy.
特性
IUPAC Name |
1-chlorohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl/c1-2-3-4-5-6-7/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRVZFYXUZQSRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl | |
| Record name | 1-CHLOROHEXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19012 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060265 | |
| Record name | 1-Chlorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Mobil, clear liquid., Mobile liquid; [Merck Index] | |
| Record name | 1-CHLOROHEXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19012 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Chlorohexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19353 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
95 °F (NFPA, 2010) | |
| Record name | 1-CHLOROHEXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19012 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
9.37 [mmHg] | |
| Record name | 1-Chlorohexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19353 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1-Chlorohexane | |
CAS RN |
544-10-5, 25495-90-3, 70776-07-7 | |
| Record name | 1-CHLOROHEXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19012 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Chlorohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=544-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chlorohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexane, chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025495903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propene, 2-methyl-, trimer, chlorinated | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070776077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexane, 1-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Chlorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chlorohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.054 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-CHLOROHEXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5L7I6O9NW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1-chlorohexane?
A1: The molecular formula of 1-chlorohexane is C6H13Cl, and its molecular weight is 120.62 g/mol.
Q2: What spectroscopic data is available for 1-chlorohexane?
A2: Researchers have reported various spectroscopic data for 1-chlorohexane, including infrared (IR) spectra, nuclear magnetic resonance (NMR) spectra (both 1H and 13C), and mass spectra. These techniques provide insights into the compound's structure, bonding, and vibrational modes. [, ]
Q3: How does the relative permittivity of 1-chlorohexane change with temperature?
A3: The relative permittivity of 1-chlorohexane decreases with increasing temperature. This data is useful for understanding the compound's behavior as a solvent at different temperatures. []
Q4: Is 1-chlorohexane miscible with other solvents?
A4: Yes, 1-chlorohexane is miscible with many organic solvents, including alkanes, chloroalkanes, and aromatic compounds. This miscibility makes it a versatile solvent for various chemical reactions and processes. [, , , , , ]
Q5: How does the chain length of 1-chloroalkanes influence their excess molar volumes when mixed with heptane and decane?
A5: Research shows that the excess molar volume of mixtures containing 1-chloroalkanes, heptane, and decane decreases as the chain length of the 1-chloroalkane increases. []
Q6: Can the speed of sound in 1-chlorohexane be used to derive other thermophysical properties?
A6: Yes, measurements of the speed of sound in 1-chlorohexane, along with density data, allow for the calculation of properties such as isentropic compressibility, isobaric thermal expansion coefficient, isothermal compressibility, and internal pressure. []
Q7: What type of reactions can 1-chlorohexane undergo?
A7: 1-chlorohexane, like other haloalkanes, can undergo nucleophilic substitution reactions, elimination reactions, and reactions with metals. [, ]
Q8: Can 1-chlorohexane be dehalogenated enzymatically?
A8: Yes, certain bacterial species, like Arthrobacter sp., possess enzymes called haloalkane dehalogenases that can catalyze the removal of halogens from haloalkanes, including 1-chlorohexane. [, , ]
Q9: How does the structure of haloalkane dehalogenase relate to its substrate specificity?
A9: Studies using techniques like comparative binding energy (COMBINE) analysis have identified specific amino acid residues in haloalkane dehalogenase that are crucial for substrate binding and specificity. This information is valuable for protein engineering efforts aimed at modifying the enzyme's substrate range for biotechnological applications. []
Q10: Have computational methods been used to study the thermal decomposition of 1-chlorohexane?
A10: Yes, density functional theory (DFT) calculations have been used to investigate the mechanism and kinetics of the thermal decomposition of 1-chlorohexane. These studies provide valuable insights into the reaction pathway and the factors influencing the reaction rate. [, ]
Q11: Can QSAR models be used to predict the properties of 1-chlorohexane and its derivatives?
A11: Yes, Quantitative Structure-Activity Relationship (QSAR) models have been developed to correlate the structure of 1-chlorohexane and its derivatives with their physicochemical properties and biological activities. These models help predict the behavior and potential applications of these compounds. []
Q12: How does the length of the alkyl chain in 1-chloroalkanes affect their interaction with haloalkane dehalogenase?
A12: Research indicates that the length of the alkyl chain in 1-chloroalkanes can influence their binding affinity to haloalkane dehalogenase. For instance, mutations in the cap domain of the enzyme from Xanthobacter autotrophicus enabled it to better accommodate and dehalogenate longer chain 1-chloroalkanes like 1-chlorohexane. []
Q13: Does the type of halogen atom influence the reactivity of haloalkanes?
A13: Yes, the reactivity of haloalkanes in various reactions is influenced by the type of halogen atom. Generally, the reactivity order is I > Br > Cl > F. This difference in reactivity is attributed to factors like bond strength and leaving group ability of the halide ion. []
Q14: What is known about the toxicity of 1-chlorohexane?
A14: 1-chlorohexane has been shown to exhibit mutagenicity in some in vitro assays. [] Animal studies have also been conducted to assess its potential genotoxicity in vivo. []
Q15: Are there any regulatory guidelines regarding the use and disposal of 1-chlorohexane?
A15: Yes, due to its potential environmental and health impacts, the use and disposal of 1-chlorohexane are subject to regulations. Safety data sheets (SDS) provide crucial information on safe handling, storage, and disposal procedures. []
Q16: How is 1-chlorohexane analyzed and quantified?
A16: Common analytical techniques for the detection and quantification of 1-chlorohexane include gas chromatography (GC) and mass spectrometry (MS). []
Q17: What is the environmental fate of 1-chlorohexane?
A17: 1-Chlorohexane can be released into the environment through various industrial processes. Its fate in the environment is influenced by factors such as volatilization, biodegradation, and photodegradation. Research on its environmental impact and degradation pathways is crucial for developing effective mitigation strategies. []
Q18: Has 1-chlorohexane been studied in the context of positron annihilation?
A18: Yes, 1-chlorohexane has been used as a model compound in studies investigating positron annihilation in molecules. These studies provide valuable insights into fundamental physical processes and the interaction of positrons with matter. [, ]
Q19: Have any alternative compounds been investigated for applications where 1-chlorohexane is currently used?
A20: Yes, research into greener and more sustainable alternatives to 1-chlorohexane is ongoing, driven by concerns about its toxicity and environmental impact. These efforts involve exploring alternative solvents, catalysts, and synthetic routes. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



